molecular formula C7H4ClF3O2S B180592 1-Chloro-4-(trifluoromethylsulfonyl)benzene CAS No. 383-11-9

1-Chloro-4-(trifluoromethylsulfonyl)benzene

Cat. No.: B180592
CAS No.: 383-11-9
M. Wt: 244.62 g/mol
InChI Key: PVPZMAOFUOXVHI-UHFFFAOYSA-N
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Description

1-Chloro-4-(trifluoromethylsulfonyl)benzene is a chemical compound with the molecular formula C7H4ClF3O2S and a molecular weight of 244.62 g/mol. This compound is primarily used in scientific experiments across various fields of research and industry. It is known for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-Chloro-4-(trifluoromethylsulfonyl)benzene typically involves the reaction of 4-chlorobenzenesulfonyl chloride with trifluoromethylsulfonyl fluoride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the substitution reaction . The reaction conditions often include a temperature range of 0-5°C to ensure the stability of the reactants and the product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

1-Chloro-4-(trifluoromethylsulfonyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.

    Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in redox reactions under appropriate conditions.

    Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or acetonitrile . The major products formed from these reactions depend on the specific nucleophile or coupling partner used.

Scientific Research Applications

1-Chloro-4-(trifluoromethylsulfonyl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.

    Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which 1-Chloro-4-(trifluoromethylsulfonyl)benzene exerts its effects is primarily through its reactivity as an electrophile. The presence of the trifluoromethylsulfonyl group enhances the electrophilic nature of the compound, making it highly reactive towards nucleophiles . This reactivity is exploited in various synthetic applications to form new carbon-sulfur and carbon-carbon bonds.

Molecular targets and pathways involved in its action depend on the specific application and the nature of the nucleophile or coupling partner used in the reaction .

Comparison with Similar Compounds

1-Chloro-4-(trifluoromethylsulfonyl)benzene can be compared with other similar compounds such as:

    4-(Trifluoromethyl)benzenesulfonyl chloride: This compound is similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.

    4-Fluorobenzenesulfonyl chloride: This compound has a fluorine atom instead of a chlorine atom, which can influence its reactivity and the types of reactions it undergoes.

    4-Methoxybenzenesulfonyl chloride: The presence of a methoxy group instead of a chlorine atom significantly alters the electronic properties and reactivity of the compound.

The uniqueness of this compound lies in its combination of the trifluoromethylsulfonyl group and the chlorine atom, which provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-chloro-4-(trifluoromethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O2S/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPZMAOFUOXVHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351556
Record name 1-Chloro-4-(trifluoromethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383-11-9
Record name 1-Chloro-4-[(trifluoromethyl)sulfonyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-(trifluoromethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Then, 1-chloro-4-(trifluoromethylsulfonyl)benzene was prepared as follows: ##STR12## 74 g of the 1-chloro-4-trifluoromethylthiobenzene was placed into a flask with 500 mL of glacial acetic acid and stirred to form a mixture. While stirring, 300 mL of a 30% hydrogen peroxided (H2O2)/water solution was added dropwise. After this addition, the mixture was stirred at reflux for several hours then cooled to room temperature. After cooling, the solids were filtered off and dried to produce 37 g of a product ("first product solids") having a melting point of 56°-57° C. GC-MS spectra confirmed a product of -chloro-4-(trifluoromethyl-sulfonyl)-benzene. The liltrate from filtering the solids was stirred with 300 mL of water and the product was extracted with 250 mL of methylene chloride to form an aqueous phase and a product-containing methylene chloride phase. The product-containing phase was separated, dried by passing it through sodium sulfate, low boilers were distilled off, and the remaining product was distilled to produce 15 g of product. This 15 g of product was then combined with the first product solids for a total yield of 57%. ##STR13## 6.1 g Of the 1-chloro-4-(trifluoromethylsulfonyl)benzene was placed into a flask with 5 g of potassium carbonate, 10 g of 3-phenoxyphenol (Eastman Kodak, now Eastman Chemical Company), 100 mL of dimethyl sulfoxide (DMSO), and stirred to form a mixture. While stirring, this mixture was heated to 120° C. and an exotherm occurred. The product was stirred at 120° C. for a total of two hours. Gas chromatography (GC) analysis showed complete reaction. After cooling to room temperature, the reaction mixture was poured into 400 mL of water and the product was extracted with 200 mL of methylene chloride to form a product phase. The product phase was separated, dried by passing through sodium sulfate, low boilers were distilled off, and the remaining product distilled. The product distilled at 180°-190° C. at 0.5 mm Hg to produce an oil in 64% yield. The identity of the product was confirmed by GC-MS analysis as 1-(3-phenoxyphenoxy)-4-(trifluoromethylsulfonyl)benzene. PDSC of the product indicated an oxidative stability up to 349° C. under 200 psi oxygen pressure, suggesting a high degree of thermo-oxidative stability. ##STR14## 100 mL of methanol and 10 g of sodium were placed into a pre-dried (under nitrogen), 500 mL 3-necked flask equipped with a mechanical stirrer, a reflux condenser topped with a nitrogen inlet tube, and a stopper. After all of the sodium had been consumed, the methanol was distilled from the flask, and the last traces were removed by azeotropic distillation with benzene. Anhydrous pyridine (250 mL) and resorcinol (35 g) were added, followed by 3-bromobenzotrifluoride (50 g) and cuprous chloride (20 g), and the mixture was left to stir at reflux for 24 hours. The mixture was cooled and filtered with the aid of ether (200 mL). The ether-containing phase was washed successively with water (250 mL), 5% hydrochloric acid (2×500 mL), saturated sodium bicarbonate (200 mL), and saturated sodium chloride (200 mL). Then it was dried with magnesium sulfate, filtered, and solvent was removed on a rotary evaporator to leave 38 g of a dark oily residue. Fractional distillation in vacuo afforded 25.2 g (45% yield) of 3-(3-trifluoromethylphenoxy)phenol as a faintly yellowish oil distilling at 132° C. and 1.5 mm Hg. The identity of the product was confirmed by infrared (IR) and nuclear magnetic resonance (NMR) spectroscopies.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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